molecular formula C12H10N4O2 B2518551 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid CAS No. 959525-94-1

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid

Cat. No.: B2518551
CAS No.: 959525-94-1
M. Wt: 242.238
InChI Key: ISSLSGLIFQSYJA-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .

Chemical Reactions Analysis

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .

Scientific Research Applications

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid has been extensively studied for its scientific research applications, including:

Biological Activity

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a triazoloquinoxaline moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of appropriate precursors to form the triazoloquinoxaline scaffold followed by the introduction of the propanoic acid side chain.

1. Adenosine Receptor Antagonism

Research has shown that derivatives of triazoloquinoxaline exhibit significant affinity for adenosine receptors, particularly the A3 subtype. For instance, compounds with similar structures have been evaluated in radioligand binding assays, demonstrating high selectivity and potent antagonism at human A3 adenosine receptors (K(i) values as low as 0.60 nM) . This antagonistic activity suggests potential applications in treating conditions where adenosine signaling is implicated.

2. Anti-inflammatory Properties

A recent study synthesized new 1,2,4-triazole derivatives containing propanoic acid and evaluated their anti-inflammatory effects. The derivatives showed low toxicity and modulated cytokine release (TNF-α, IL-6), indicating that they may have immunomodulatory effects . Specifically, compounds with certain substituents exhibited enhanced inhibition of pro-inflammatory cytokines.

3. Cytotoxicity and Antitumor Activity

Several studies have reported the cytotoxic effects of triazoloquinoxaline derivatives against various cancer cell lines. For example, compounds were tested against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, showing varying degrees of antiproliferative activity . The presence of specific substituents on the triazoloquinoxaline scaffold significantly influenced their efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:

  • Substituent Effects : The nature of substituents at different positions on the quinoxaline ring affects receptor binding affinity and biological activity.
  • Acid Moiety Influence : The propanoic acid group has been shown to modulate antibacterial and anti-inflammatory activities compared to other carboxylic acid derivatives .

Data Summary

Activity TypeObserved EffectsReference
Adenosine ReceptorHigh affinity for A3 receptor
Anti-inflammatoryReduced TNF-α and IL-6 release
CytotoxicityEffective against HepG2, HCT-116, MCF-7

Case Studies

  • Adenosine Receptor Study : A series of triazoloquinoxaline derivatives were synthesized and tested for their binding affinity to adenosine receptors. The most potent compound showed a K(i) value indicating strong selectivity for the A3 receptor over others .
  • Anti-inflammatory Evaluation : In vitro studies on peripheral blood mononuclear cells demonstrated that specific derivatives could significantly inhibit cytokine release while maintaining cell viability above 90%, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

3-([1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-12(18)6-5-10-14-15-11-7-13-8-3-1-2-4-9(8)16(10)11/h1-4,7H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSLSGLIFQSYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NN=C(N23)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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